![molecular formula C18H13F3N4O2S B11177583 3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B11177583.png)
3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione is a complex organic compound that features a benzothiazole moiety, a trifluoromethyl group, and a pyrrolidine-2,5-dione structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione typically involves multiple steps:
Formation of Benzothiazole Hydrazine: The initial step involves the synthesis of 1,3-benzothiazol-2-yl hydrazine through the reaction of 2-aminobenzothiazole with hydrazine hydrate under reflux conditions.
Coupling with Trifluoromethylphenyl Pyrrolidine-2,5-dione: The benzothiazole hydrazine is then coupled with 3-(trifluoromethyl)phenyl pyrrolidine-2,5-dione using a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in the presence of a catalyst like hydroxybenzotriazole (HOBT) in a solvent such as dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives of the benzothiazole and pyrrolidine-2,5-dione moieties.
Reduction: Reduced forms of the benzothiazole and pyrrolidine-2,5-dione moieties.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of benzothiazole exhibit notable antimicrobial properties. A study highlighted that compounds containing the benzothiazole scaffold demonstrated effective inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values ranged from 4 to 20 μmol/L, showing that these compounds could be more effective than traditional antibiotics like cefotaxime .
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
Compound | MIC (μmol/L) | Bacterial Strains Tested |
---|---|---|
Compound A | 4 | E. coli |
Compound B | 6 | S. aureus |
Compound C | 12 | P. aeruginosa |
Anticancer Activity
The anticancer potential of this compound has been investigated through various assays against different cancer cell lines. For instance, studies have shown that certain derivatives exhibit cytotoxicity against lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cells with IC50 values indicating significant growth inhibition . The presence of the benzothiazole ring is thought to play a critical role in enhancing the cytotoxic effects.
Table 2: Cytotoxicity Against Cancer Cell Lines
Cell Line | IC50 (μM) | Compound Tested |
---|---|---|
NCI-H460 | 10 | Compound A |
HepG2 | 15 | Compound B |
HCT-116 | 20 | Compound C |
Anti-inflammatory Activity
The anti-inflammatory properties of benzothiazole derivatives have also been documented. Compounds similar to 3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione have shown potential in reducing inflammation markers in vitro and in vivo models . This suggests that such compounds could be developed into therapeutic agents for inflammatory diseases.
Case Study 1: Synthesis and Evaluation of Antimicrobial Activity
In a recent study, researchers synthesized several derivatives based on the benzothiazole scaffold and evaluated their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that modifications at specific positions on the benzothiazole significantly enhanced antibacterial activity .
Case Study 2: Anticancer Screening
Another study focused on the synthesis of pyrrolidine derivatives incorporating the benzothiazole moiety. These compounds were screened for cytotoxicity against multiple cancer cell lines using MTT assays. The findings revealed that certain structural modifications led to increased potency against specific cancer types, highlighting the importance of structure-activity relationships in drug design .
Mechanism of Action
The mechanism of action of 3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.
Pathways Involved: The compound may affect pathways related to oxidative stress, apoptosis, and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-[2-(Substituted)hydrazinyl]-1,3-benzothiazole: Similar structure with variations in the substituents on the benzothiazole moiety.
2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide: Contains a benzothiazole moiety with different functional groups .
Uniqueness
3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for drug development and other applications.
Biological Activity
The compound 3-[2-(1,3-benzothiazol-2-yl)hydrazinyl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione is a derivative of pyrrolidine and benzothiazole, which has garnered attention for its potential biological activities. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of hydrazine derivatives with benzothiazole precursors. The process often utilizes various reagents and conditions to optimize yield and purity. For instance, methods include refluxing in ethanol or dichloromethane with appropriate sulfonyl chlorides to obtain the desired hydrazone derivatives .
Anticonvulsant Properties
Research indicates that compounds similar to this compound exhibit significant anticonvulsant activity. In studies using models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ), these compounds demonstrated protective effects against seizures. The structure–activity relationship (SAR) analysis highlighted the importance of the pyrrolidine-2,5-dione core in mediating this activity .
Analgesic Effects
In addition to anticonvulsant properties, there is evidence suggesting analgesic effects. Compounds within this class have been evaluated for their ability to reduce pain in animal models, including formalin-induced pain and neuropathic pain models. Notably, some derivatives showed promising results in reducing pain responses comparable to established analgesics .
Antimicrobial Activity
The biological activity of benzothiazole derivatives often extends to antimicrobial properties. Studies have shown that similar compounds can inhibit bacterial growth effectively. For instance, certain derivatives have been reported to exhibit higher antimicrobial activity than traditional antibiotics against various strains .
Case Study 1: Anticonvulsant Efficacy
A focused series of pyrrolidine-2,5-dione derivatives were synthesized and tested for their anticonvulsant effects. In a study involving acute seizure models, several derivatives demonstrated significant efficacy in preventing seizures induced by electrical stimulation and chemical agents. The most potent compound displayed a protective index comparable to phenytoin, a standard antiepileptic drug .
Case Study 2: Analgesic Evaluation
In another investigation, a subset of benzothiazole-pyrrolidine derivatives was assessed for analgesic properties using formalin and neuropathic pain models. The results indicated that certain compounds not only reduced pain behavior but also exhibited a favorable safety profile when compared to conventional analgesics .
Data Summary
Properties
Molecular Formula |
C18H13F3N4O2S |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
3-[2-(1,3-benzothiazol-2-yl)hydrazinyl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C18H13F3N4O2S/c19-18(20,21)10-4-3-5-11(8-10)25-15(26)9-13(16(25)27)23-24-17-22-12-6-1-2-7-14(12)28-17/h1-8,13,23H,9H2,(H,22,24) |
InChI Key |
FCPDBQXAYNNPSS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC(=C2)C(F)(F)F)NNC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.